molecular formula C11H15BrO2 B1466372 1-Bromo-3-(3-ethoxypropoxy)benzene CAS No. 1494753-69-3

1-Bromo-3-(3-ethoxypropoxy)benzene

Cat. No. B1466372
CAS RN: 1494753-69-3
M. Wt: 259.14 g/mol
InChI Key: RBRRNCDPGDQMOH-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-ethoxypropoxy)benzene is a chemical compound with the molecular formula C11H15BrO2 . It is a derivative of benzene, which is a cyclic hydrocarbon .

Scientific Research Applications

Ethoxybromination of Enamides

The ethoxybromination of enamides, facilitated by (diacetoxyiodo)benzene and bromide salts in ethanol, showcases a method to yield α-bromo hemiaminals. These intermediates are foundational for a variety of transformations, suggesting a similar potential application for 1-Bromo-3-(3-ethoxypropoxy)benzene in synthesizing versatile α-bromo compounds (Nocquet‐Thibault et al., 2013).

Synthesis of Isoindoles

A two-step synthesis approach utilizing bromo- and alkoxy-substituted benzenes has been developed to create 1-substituted 3-alkoxy-1H-isoindoles. This method involves a Br/Li exchange reaction followed by acid-catalyzed cyclization, pointing to the synthetic versatility of bromoalkoxy benzenes in constructing heterocyclic compounds (Kuroda & Kobayashi, 2015).

Electrosynthesis of Tetrahydrofuran Derivatives

The electrosynthesis of tetrahydrofuran derivatives from bromoethers highlights an innovative application of brominated compounds in synthesizing cyclic ethers. This method involves controlled-potential reduction catalyzed by nickel(I) complexes, demonstrating the potential for electrochemical pathways in organic synthesis (Esteves et al., 2007).

Synthesis of Bromophenols

Bromophenols, synthesized from bromo- and alkoxy-substituted benzenes, have shown moderate inhibitory activities against PTP1B, a protein tyrosine phosphatase. This underscores the role of such compounds in synthesizing biologically active molecules with potential therapeutic applications (Guo et al., 2011).

Halogenation and Cross-Coupling Reactions

The utility of brominated benzenes in halogenation and cross-coupling reactions is well-documented, offering pathways to diversify molecular structures. Such reactions are crucial for constructing complex organic frameworks, indicating a broad application scope for 1-Bromo-3-(3-ethoxypropoxy)benzene in synthetic chemistry (Fink et al., 1997).

properties

IUPAC Name

1-bromo-3-(3-ethoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-13-7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRRNCDPGDQMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(3-ethoxypropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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